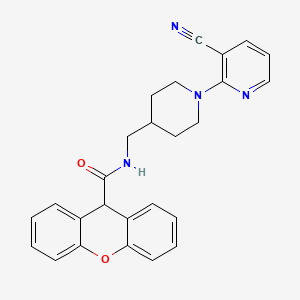

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, commonly known as Xanomeline, is a highly potent and selective muscarinic acetylcholine receptor agonist. It is a member of the xanomeline class of compounds that has been extensively studied for its therapeutic potential in treating various neurological and psychiatric disorders.

Scientific Research Applications

- The compound has shown promising antitumor activity against liver carcinoma cell lines (HEPG2) . Specifically, derivatives 5c and 5d exhibited significant inhibition of cancer cell growth (IC50 values of 1.46 and 7.08 µM, respectively) compared to the reference drug doxorubicin.

- Substituted cyanopyridines, including this compound, have demonstrated antimicrobial activity . Such properties are valuable in the development of new antibiotics or antimicrobial agents.

- The pyridine core has been associated with anti-inflammatory and analgesic properties . Investigating this compound’s effects on inflammation and pain pathways could yield valuable insights.

- Some pyridine derivatives exhibit cardiotonic effects . Further research could explore whether this compound has any impact on cardiac function.

- Pyridine derivatives have been studied for their topoisomerase inhibitory activity . Investigating whether this compound affects DNA topoisomerases could be relevant for cancer therapy.

- Early reports suggest that pyridine derivatives can form metal complexes and bind with DNA/RNA . Exploring these aspects could reveal additional biological activities.

Antitumor Activity

Antimicrobial Properties

Anti-inflammatory and Analgesic Effects

Cardiotonic Potential

Topoisomerase Inhibition

Metal Complex Formation and DNA/RNA Binding

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives are generally well-studied, and they play a significant role in the pharmaceutical industry .

Result of Action

Piperidine derivatives have been found to have significant inhibitory bioactivity in hepg2 cells .

Action Environment

The action of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c27-16-19-6-5-13-28-25(19)30-14-11-18(12-15-30)17-29-26(31)24-20-7-1-3-9-22(20)32-23-10-4-2-8-21(23)24/h1-10,13,18,24H,11-12,14-15,17H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOBGNYLNNQJEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=C(C=CC=N5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Phenylsulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2777056.png)

![N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777057.png)

![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)

![methyl N-[(4-chlorophenyl)methyl]carbamodithioate](/img/structure/B2777069.png)

![Ethyl 6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2777076.png)

![Tert-butyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2777077.png)